1-[4-(Benzyloxy)-3-methoxyphenyl]-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Benzyloxy)-3-methoxyphenyl]-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including benzyloxy, methoxy, thiazole, and chromeno-pyrrole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)-3-methoxyphenyl]-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps may include:
Formation of the Thiazole Ring: This can be achieved through a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium.
Chromeno-Pyrrole Synthesis: The chromeno-pyrrole core can be synthesized through cyclization reactions involving appropriate precursors.
Functional Group Introduction: The benzyloxy and methoxy groups are introduced through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)-3-methoxyphenyl]-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-(Benzyloxy)-3-methoxyphenyl]-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)-3-methoxyphenyl]-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to its biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities.
Chromeno-Pyrrole Derivatives: Similar compounds with chromeno-pyrrole structures may have comparable biological activities.
Uniqueness
1-[4-(Benzyloxy)-3-methoxyphenyl]-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C29H22N2O5S |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H22N2O5S/c1-17-8-10-21-20(14-17)26(32)24-25(31(28(33)27(24)36-21)29-30-12-13-37-29)19-9-11-22(23(15-19)34-2)35-16-18-6-4-3-5-7-18/h3-15,25H,16H2,1-2H3 |
InChI Key |
GWRYPLDGOUFTES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.